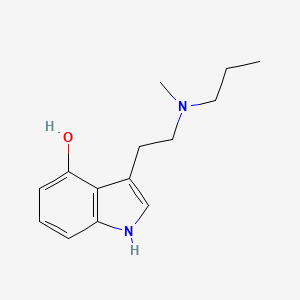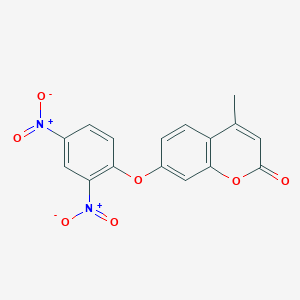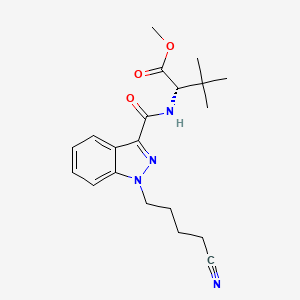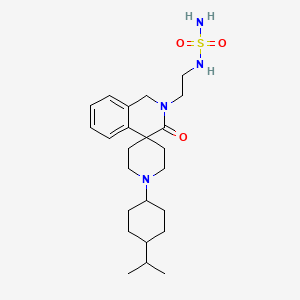
Meprocin
描述
Meprocin, also known as 4-Hydroxy-N-methyl-N-propyltryptamine, is a psychedelic compound belonging to the tryptamine class of chemical compounds. It is a higher homologue of the naturally occurring substituted tryptamine psilocin and is the 4-hydroxyl analog of N-methyl-N-propyltryptamine. This compound was first synthesized and bioassayed by biochemist Alexander Shulgin and is known for its psychedelic effects, which include visual distortion, vertigo, and slight insomnia .
生化分析
Biochemical Properties
Meprocin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is primarily used as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) . It is obtained as a mixture of four pseudomonic acids . The antibiotic’s unique mode of action involves inhibiting bacterial protein synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes . It inhibits protein synthesis in targeted bacteria, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a unique mechanism of action. It inhibits the activity of bacterial isoleucyl-tRNA synthetase, thereby blocking protein synthesis in bacteria . This mechanism of action does not demonstrate cross-resistance with other classes of antimicrobial agents, giving this compound a therapeutic advantage .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Meprocin involves the following steps:
Starting Material: The synthesis begins with the precursor compound, N-methyl-N-propyltryptamine.
Hydroxylation: The key step involves the hydroxylation of the 4-position on the indole ring of N-methyl-N-propyltryptamine to form 4-Hydroxy-N-methyl-N-propyltryptamine (this compound).
Reaction Conditions: The hydroxylation reaction typically requires specific reagents and conditions, such as the use of oxidizing agents and controlled temperature settings.
Industrial Production Methods: Industrial production of this compound is not well-documented due to its classification as a research chemical. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.
化学反应分析
Types of Reactions: Meprocin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its psychoactive properties.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of this compound with altered psychoactive properties.
Substitution Products: Compounds with different functional groups attached to the indole ring.
科学研究应用
Meprocin has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of tryptamine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored for its potential use in psychotherapy and treatment of mental health disorders.
Industry: Limited industrial applications due to its classification as a research chemical, but it may be used in the development of new psychoactive substances.
作用机制
Meprocin exerts its effects by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s psychoactive effects are primarily mediated through the activation of these serotonin receptors, which play a crucial role in regulating mood and sensory perception .
相似化合物的比较
Psilocin: A naturally occurring psychedelic compound found in certain mushrooms. It is structurally similar to Meprocin but has a different side chain.
N-methyl-N-propyltryptamine: The precursor compound to this compound, lacking the hydroxyl group at the 4-position.
4-Hydroxy-N,N-dimethyltryptamine (4-HO-DMT): Another psychedelic tryptamine with a similar structure but different side chains.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which includes a hydroxyl group at the 4-position and a propyl group on the nitrogen atom. This structural configuration contributes to its distinct pharmacological profile and psychoactive effects, differentiating it from other tryptamine derivatives.
属性
IUPAC Name |
3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-8-16(2)9-7-11-10-15-12-5-4-6-13(17)14(11)12/h4-6,10,15,17H,3,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQDDPQGBLSNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CCC1=CNC2=C1C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904008 | |
| Record name | 4-Hydroxy-N-methyl-n-propyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763035-03-6 | |
| Record name | 3-[2-(Methylpropylamino)ethyl]-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763035-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meprocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763035036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-N-methyl-n-propyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPROCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37A55H0XW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)


![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)


![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)
![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)
![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)
![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)
![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026144.png)
![1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid](/img/structure/B3026145.png)
